N-[(E)-1-(4-iodophenyl)ethylideneamino]-5-(4-nitrophenyl)pyrimidin-2-amine
Overview
Description
N-[(E)-1-(4-iodophenyl)ethylideneamino]-5-(4-nitrophenyl)pyrimidin-2-amine is a complex organic compound that features both iodophenyl and nitrophenyl groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4-iodophenyl)ethylideneamino]-5-(4-nitrophenyl)pyrimidin-2-amine typically involves the condensation of 4-iodobenzaldehyde with 5-(4-nitrophenyl)pyrimidin-2-amine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(4-iodophenyl)ethylideneamino]-5-(4-nitrophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include thiols, amines, and alkoxides.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(E)-1-(4-iodophenyl)ethylideneamino]-5-(4-nitrophenyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[(E)-1-(4-iodophenyl)ethylideneamino]-5-(4-nitrophenyl)pyrimidin-2-amine exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes and DNA, potentially inhibiting their function. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, disrupting their normal activity.
Comparison with Similar Compounds
Similar Compounds
N’-[(1E)-1-(4-Iodophenyl)ethylidene]isonicotinohydrazide: Similar structure with an isonicotinohydrazide group instead of a pyrimidine ring.
2-(4-Iodophenyl)-3-(4-Nitrophenyl)-5-(Phenyl) Tetrazolium Chloride: Contains similar iodophenyl and nitrophenyl groups but with a tetrazolium core.
Uniqueness
N-[(E)-1-(4-iodophenyl)ethylideneamino]-5-(4-nitrophenyl)pyrimidin-2-amine is unique due to its combination of iodophenyl and nitrophenyl groups attached to a pyrimidine ring
Properties
IUPAC Name |
N-[(E)-1-(4-iodophenyl)ethylideneamino]-5-(4-nitrophenyl)pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14IN5O2/c1-12(13-2-6-16(19)7-3-13)22-23-18-20-10-15(11-21-18)14-4-8-17(9-5-14)24(25)26/h2-11H,1H3,(H,20,21,23)/b22-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASELKBMTPJUSOC-WSDLNYQXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC=C(C=N1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC=C(C=N1)C2=CC=C(C=C2)[N+](=O)[O-])/C3=CC=C(C=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14IN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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